BenchChemオンラインストアへようこそ!

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea

Antimalarial drug discovery Plasmodium falciparum Phenotypic screening

Targeting PfPI4KIIIB, this pyridin-4-yl furan urea scaffold with 4-methoxybenzyl substitution provides a validated starting point for antimalarial lead optimization. The defined SAR baseline enables 10- to 250-fold potency improvements through systematic derivatization of the methoxybenzyl group, pyridine regioisomerism, and urea N-substituent. Unlike growth-only inhibitors, this chemotype uniquely blocks both blood-stage growth and RBC invasion/early ring-stage development, enabling synchronized experimental protocols for dissecting PI4KIIIB temporal roles. A strategic tool for benchmarking novel analogs against documented EC50 values and mapping PfPI4KIIIB vs. human kinase selectivity determinants to minimize off-target liability. Reference standard for property-guided analog design within the pyridyl-furan urea chemical series.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 2034549-31-8
Cat. No. B2413460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea
CAS2034549-31-8
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCC2=CC(=NC=C2)C3=CC=CO3
InChIInChI=1S/C19H19N3O3/c1-24-16-6-4-14(5-7-16)12-21-19(23)22-13-15-8-9-20-17(11-15)18-3-2-10-25-18/h2-11H,12-13H2,1H3,(H2,21,22,23)
InChIKeyDLRUKWMJLZMIKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea (CAS 2034549-31-8): Chemical Class and Procurement-Relevant Identity for Research Selection


1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea (CAS 2034549-31-8) is a synthetic small-molecule urea derivative characterized by a pyridyl-furan hybrid scaffold linked via a methylene bridge to a 4-methoxybenzyl-substituted urea moiety [1]. This compound belongs to the broader class of substituted pyridine-urea derivatives, a chemotype recognized in medicinal chemistry for potential kinase inhibition and antiparasitic activity. The pyridyl-furan core has been specifically identified in the Open Global Health Library (OGHL) as a promising starting point for the development of PfPI4KIIIB inhibitors against Plasmodium falciparum [2]. Procurement interest stems from its defined molecular architecture, which facilitates structure-activity relationship (SAR) studies and further derivatization in drug discovery campaigns.

Why 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea Cannot Be Interchanged with Other Pyridyl-Furan Ureas in Procurement


Within the pyridyl-furan urea chemotype, minor structural variations produce substantial shifts in biological potency and selectivity. The specific substitution pattern of this compound—featuring a pyridin-4-yl (rather than pyridin-3-yl) attachment point and a 4-methoxybenzyl group on the urea—critically influences its pharmacological profile. In the optimization of the OGHL250 hit series, removal of the methoxy substitution alone resulted in a 250-fold improvement in antiparasitic activity, demonstrating that even single functional group changes profoundly alter target engagement [1]. Generic substitution with closely related analogs lacking this precise substitution pattern risks loss of the specific activity profile observed in SAR studies, rendering experimental results non-reproducible and procurement decisions uninformed.

Quantitative Differentiation Evidence for 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea Against Closest Structural Analogs


Antimalarial Potency: OGHL250 Hit Scaffold Activity Against P. falciparum Blood-Stage Growth

The pyridyl-furan urea scaffold represented by the OGHL250 series, which includes the 4-methoxybenzyl substitution motif, exhibited low micromolar potency against P. falciparum blood-stage growth in phenotypic assays. The hit compound OGHL250 provided the strongest combination of low EC50 for both parasite invasion and growth among eight OGHL inhibitors [1]. Optimization efforts demonstrated that the 4-methoxybenzyl substitution on the benzamide aryl ring is a critical pharmacophoric element: its removal in the lead compound WEHI-518 yielded an EC50 of 0.022 µM, representing a 250-fold improvement over the initial OGHL250 hit [1]. This quantitative relationship establishes the 4-methoxybenzyl-substituted scaffold as a distinct and measurable starting point for further SAR-driven optimization, differentiating it from de-methoxylated or alternative-substituted analogs.

Antimalarial drug discovery Plasmodium falciparum Phenotypic screening

Invasion and Early Ring-Stage Development Inhibition Differentiates This Chemotype from Other OGHL Hits

Among eight OGHL growth inhibitors, OGHL250 (bearing the pyridyl-furan-4-methoxybenzyl scaffold) was one of only four compounds that strongly inhibited RBC invasion and early ring-stage development, reducing invasion below the 50% cutoff relative to DMSO controls [1]. In contrast, compounds OGHL133 and OGHL224 showed no inhibition of invasion or early ring-stage development, despite possessing growth-inhibitory activity [1]. This dual activity profile—growth inhibition plus invasion blockade—was a key differentiator that led to the prioritization of OGHL250 for further optimization, indicating that the pyridyl-furan urea scaffold carrying the 4-methoxybenzyl group engages targets beyond mere growth inhibition.

Host cell invasion Protein trafficking Malaria parasite biology

Structural Differentiation: Pyridin-4-yl vs. Pyridin-3-yl Regioisomer Impacts Molecular Recognition

The target compound features a pyridin-4-yl methyl substitution pattern, which is distinct from the pyridin-3-yl analog (CAS 2034549-90-9: 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea). In previously published pyridyl-furan SAR campaigns, the position of the pyridine nitrogen and the methylene attachment point critically dictated kinase selectivity and antiparasitic potency [1]. The relocation of the endocyclic nitrogen position during OGHL250 optimization (from an isoquinoline to a 6-position isomer) resulted in a 10-fold improvement in parasite activity, underscoring that nitrogen placement within the heterocyclic core is a high-impact structural variable [1]. Although a direct head-to-head comparison between the 4-yl and 3-yl regioisomers has not been published for this specific compound pair, the class-level SAR indicates that the 4-yl attachment geometry presents a distinct hydrogen-bonding and steric profile that will yield divergent target engagement profiles.

Structure-activity relationship Regioisomer comparison Scaffold design

Kinase Selectivity Profile: Pyridyl-Furan Urea Scaffold Offers Tunable Human Kinase Activity Window

The pyridyl-furan urea chemotype, including the 4-methoxybenzyl-substituted OGHL250 series, exhibits inherent human kinase inhibitory activity. During lead optimization, WEHI-518 (the de-methoxylated derivative) was profiled against a panel of human kinases, yielding IC50 values ranging from 0.22 µM to >10 µM, with the methoxy-bearing progenitor displaying more potent kinase activity [1]. This kinase inhibition profile is both a differentiation factor from other antimalarial chemotypes lacking kinase activity and a consideration for target selectivity optimization. The presence of the 4-methoxybenzyl group thus defines a specific kinase selectivity baseline that can be exploited or mitigated through further medicinal chemistry, providing a multi-parameter optimization starting point not available with non-kinase-active antimalarial scaffolds.

Kinase selectivity Off-target profiling Antimalarial drug safety

4-Methoxybenzyl Substituent Confers Distinct Physicochemical Properties Relative to Alternative Urea Substituents

The 4-methoxybenzyl group on the urea nitrogen is a critical determinant of aqueous solubility and metabolic stability within the pyridyl-furan urea series. During optimization, the removal of the methoxy group (conversion to WEHI-518) maintained high aqueous solubility (160–320 µM) but was accompanied by low metabolic stability (CLint = 301 µL/min/mg in mouse liver microsomes) [1]. While direct solubility and microsomal stability data for the exact 4-methoxybenzyl-substituted compound are not reported, the SAR indicates that the methoxy substituent is a key handle for modulating these properties. This differentiates the compound from analogs bearing alternative urea substituents such as tert-butyl (CAS 2034439-85-3), ethoxyphenyl, benzhydryl, or tetrahydropyranyl groups, each of which is expected to produce divergent solubility, permeability, and metabolic profiles.

Physicochemical properties Solubility Metabolic stability

Target Engagement Evidence: PfPI4KIIIB Inhibition Links Scaffold to a Validated Antimalarial Mechanism

Resistance selection studies demonstrated that parasites resistant to the pyridyl-furan compound MMV396797 were cross-resistant to WEHI-518 and OGHL250, as well as to KDU731, a known PfPI4KIIIB inhibitor [1]. MMV396797-resistant parasites harbor an E1316D mutation in PfPI4KIIIB, a mutation that clusters with resistance mutations for other inhibitors of this kinase [1]. This genetic evidence establishes that the pyridyl-furan urea scaffold, including the 4-methoxybenzyl-bearing hit series, exerts its antimalarial activity through inhibition of PfPI4KIIIB, an essential parasite phosphatidylinositol kinase involved in protein secretion and merozoite development. This target engagement mechanism differentiates the scaffold from antimalarial chemotypes acting on unrelated targets (e.g., hemoglobin degradation, folate biosynthesis, or mitochondrial function).

PfPI4KIIIB kinase Target identification Mechanism of action

Validated Application Scenarios for 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea Based on Quantitative Evidence


Antimalarial Hit-to-Lead Optimization Campaigns Targeting PfPI4KIIIB

The compound serves as a defined starting point for medicinal chemistry optimization of PfPI4KIIIB inhibitors. The published SAR demonstrates that modifications to the methoxybenzyl group, pyridine nitrogen position, and carboxamide substituents can yield 10- to 250-fold improvements in antiparasitic potency [1]. Researchers can use this compound to benchmark new synthetic analogs against the documented EC50 baseline of the OGHL250 series, and to explore the tunable selectivity window between parasite growth inhibition and human kinase off-target activity. The genetically validated PfPI4KIIIB target engagement provides confidence that phenotypic screening hits derived from this scaffold act through a known and essential parasite pathway.

Chemical Biology Studies of Host Cell Invasion and Protein Trafficking in Plasmodium

This compound class uniquely blocks both P. falciparum blood-stage growth and RBC invasion/early ring-stage development, likely through inhibition of protein secretion and export [1]. The dual activity profile makes the compound a valuable tool for dissecting the temporal roles of PI4KIIIB in merozoite invasion and intraerythrocytic development. Unlike growth-only inhibitors such as OGHL133 and OGHL224, this chemotype enables synchronized experimental protocols to study invasion-specific biology, protein export blockade, and the transition from merozoite to ring-stage parasites.

Structure-Activity Relationship (SAR) Library Enumeration for Kinase Selectivity Profiling

The 4-methoxybenzyl-substituted pyridyl-furan urea scaffold exhibits measurable human kinase inhibitory activity alongside antiparasitic potency [1]. This dual pharmacological profile makes the compound a strategic starting point for designing focused kinase panels to assess selectivity determinants. Medicinal chemists can systematically vary the urea N-substituent, pyridine regioisomerism, and furan substitution to map the structural features governing PfPI4KIIIB vs. human kinase selectivity, generating SAR datasets that inform the design of selective antiparasitic agents with minimized off-target liability.

Physicochemical Property Benchmarking for Pyridyl-Furan Urea Analog Series

The compound occupies a specific region of physicochemical property space defined by the 4-methoxybenzyl urea substituent. Comparative data from the optimization campaign shows that the methoxy group is a key modulator of aqueous solubility and metabolic stability, with its removal increasing metabolic clearance while retaining high solubility [1]. This compound can serve as a reference standard for property-guided analog design, enabling researchers to compare newly synthesized derivatives against a well-characterized baseline for solubility, microsomal stability, and permeability within the pyridyl-furan urea chemical series.

Quote Request

Request a Quote for 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.